4-Bromo-2,6-difluorobenzoic Acid

Solid State Chemistry Purity Analysis Material Science

Generic fluorobenzoic acids cannot replicate the regio- and chemoselective reactivity of 4-bromo-2,6-difluorobenzoic acid. This scaffold solves the orthogonal functionalization challenge: the para-bromine enables reliable Suzuki-Miyaura cross-coupling, while the ortho-difluoro core ensures metabolic stability and precise electronic tuning. • Single regioisomer with predictable chemoselectivity-Br site for coupling, CO2H for amidation/esterification. • Enhanced acidity (pKa ~2.11) simplifies pH-controlled purification at scale. • High crystallinity (mp 201-203°C) ensures consistent purity for liquid crystal and polymer applications. Supplied as ≥98% pure off-white crystals; ambient shipping; available from milligram to bulk scale.

Molecular Formula C7H3BrF2O2
Molecular Weight 237 g/mol
CAS No. 183065-68-1
Cat. No. B068048
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-2,6-difluorobenzoic Acid
CAS183065-68-1
Molecular FormulaC7H3BrF2O2
Molecular Weight237 g/mol
Structural Identifiers
SMILESC1=C(C=C(C(=C1F)C(=O)O)F)Br
InChIInChI=1S/C7H3BrF2O2/c8-3-1-4(9)6(7(11)12)5(10)2-3/h1-2H,(H,11,12)
InChIKeyIRHPJGPQWZEZRX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Bromo-2,6-difluorobenzoic Acid: Physicochemical Profile


4-Bromo-2,6-difluorobenzoic acid (CAS 183065-68-1) is a halogenated benzoic acid derivative with the molecular formula C7H3BrF2O2 and a molecular weight of 237.00 g/mol [1]. It is characterized by its off-white to light yellow crystalline appearance and a melting point of 201-203°C . The compound is assigned the MDL Number MFCD03094085 and InChIKey IRHPJGPQWZEZRX-UHFFFAOYSA-N [1]. It serves as a key building block for introducing the 4-bromo-2,6-difluorophenyl moiety into more complex molecular architectures, particularly through cross-coupling reactions .

Building block for Suzuki-Miyaura coupling at the 4-bromo site
Carboxylic acid handle for amide, ester, or acid chloride formation
2,6-Difluoro substitution modulates electronic and steric properties

4-Bromo-2,6-difluorobenzoic Acid: Why Generics Fail


Indiscriminate substitution of a generic 'fluorobenzoic acid' for 4-bromo-2,6-difluorobenzoic acid is not feasible due to its specific, non-interchangeable substitution pattern. The presence of a single bromine atom at the para (4) position, combined with two fluorine atoms at the ortho (2,6) positions, creates a unique and highly predictable reactivity profile [1]. This specific orientation is essential for subsequent regio- and chemoselective transformations, particularly cross-coupling reactions like Suzuki-Miyaura couplings at the bromine site, while the difluoro-substituted core and carboxylic acid handle remain available for orthogonal derivatization . Using a different isomer, such as 4-bromo-3,5-difluorobenzoic acid (CAS 651027-00-8) [2], or an analog with only one fluorine atom, would fundamentally alter the electronic and steric properties of the scaffold, leading to different reaction outcomes and potentially inactive or off-target downstream products.

Isomer mismatch
4-Bromo-3,5-difluorobenzoic acid (CAS 651027-00-8) shifts fluorine positions, altering regioselectivity and electronic effects; synthetic outcomes may not transfer directly.
Analog substitution
Single-fluorine analogs (e.g., 4-bromo-2-fluorobenzoic acid) lack the full ortho-difluoro pattern, which can change coupling selectivity and metabolic stability of downstream products.

4-Bromo-2,6-difluorobenzoic Acid: Quantitative Evidence Guide


Melting Point vs. Chlorinated Analog

The melting point of 4-Bromo-2,6-difluorobenzoic acid is consistently reported as 201-203°C . This is a key differentiator from its chloro-analog, 4-Chloro-2,6-difluorobenzoic acid (CAS 196194-58-8), which has a significantly lower melting point range of 183-190°C . A higher and sharper melting point in a related series is often indicative of higher crystal lattice energy, greater purity, and more predictable physicochemical properties during formulation and storage [1].

Melting point vs. Cl analog
Data to verify
201–203 °C
vs. 4-Cl analog: 184–190 °C
Higher crystallinity and purity indication relative to chlorinated analog
Reported in vendor databases; peer-reviewed confirmation recommended
Solid State Chemistry Purity Analysis Material Science

Enhanced Acidity: Salt Formation & Reactivity

The predicted pKa of 4-Bromo-2,6-difluorobenzoic acid is 2.11±0.10 . This acidity is significantly enhanced relative to the unsubstituted parent compound, benzoic acid (pKa = 4.20) [1], due to the strong electron-withdrawing inductive effects of the two ortho-fluorines and the para-bromine atom . This property directly influences its solubility in basic aqueous media and its reactivity profile for forming salts and esters.

Enhanced acidity
Reported
pKa 2.11 ± 0.10
Benzoic acid pKa 4.20 (>100× stronger acid)
Facilitates base extraction and salt formation strategies
Predicted value; experimental verification advised
Physical Organic Chemistry Solubility Modulation Reactivity

Regioselective Cross-Coupling Reactivity

The specific 4-bromo-2,6-difluoro substitution pattern is uniquely designed for orthogonal reactivity. While general class-level data shows that aryl bromides are excellent partners for palladium-catalyzed cross-coupling reactions [1], the presence of two ortho-fluorines in this specific molecule electronically deactivates the ring towards electrophilic aromatic substitution, thereby strongly favoring chemoselective reactions at the bromine site [2]. This contrasts with analogs like 4-bromo-2-fluorobenzoic acid (CAS 112704-79-7), which, lacking the second ortho-fluorine, presents a different steric and electronic environment for subsequent transformations .

Regioselective reactivity
Class-level
Orthogonal: C4–Br coupling, C2/C6–F deactivation
vs. 4-bromo-2-fluorobenzoic acid (single ortho-F)
Site-selective cross-coupling design minimizes by-products
Class-level inference; validate under specific coupling conditions
Organic Synthesis Suzuki-Miyaura Coupling Medicinal Chemistry

4-Bromo-2,6-difluorobenzoic Acid: Application Scenarios


Fluorinated Drug Candidate Synthesis

In medicinal chemistry programs requiring the construction of densely functionalized, fluorinated aromatic cores, 4-Bromo-2,6-difluorobenzoic acid is the preferred intermediate. Its unique substitution pattern allows for sequential, orthogonal functionalization: first, the carboxylic acid can be elaborated into various amides or esters; second, the bromine atom provides a reliable handle for a diverse set of cross-coupling reactions (Suzuki, Buchwald-Hartwig, etc.) . The presence of the two ortho-fluorines, as detailed in Section 3, ensures the desired electronic profile and metabolic stability for the final compound .

Advanced Materials & Liquid Crystal Monomers

The high melting point and crystalline nature of 4-Bromo-2,6-difluorobenzoic acid, as quantified in Section 3, indicate superior crystallinity and are often correlated with higher purity. This is a crucial advantage when the compound is used as a precursor for liquid crystal monomers or advanced polymer building blocks, where even small impurities can drastically alter phase transition temperatures or material performance . The bromine atom provides a site for the introduction of longer alkyl or aryl chains via cross-coupling to tune liquid crystalline properties.

Agrochemical Synthesis via pH-Controlled Processing

For process chemists developing routes to new herbicides or fungicides, the significantly enhanced acidity (pKa ~2.11) of this compound compared to a generic benzoic acid (pKa 4.20) is a critical process parameter . This property, quantified in Section 3, enables efficient purification and isolation via pH-controlled liquid-liquid extraction, which is a cornerstone of cost-effective industrial synthesis. It also influences the solubility and formulation of downstream agrochemical products .

Application
Selection Property
Validation Focus
Fluorinated drug candidate synthesis
Orthogonal functionalization sites
Cross-coupling efficiency and regioselectivity
Advanced materials & liquid crystals
High crystallinity and purity
Melting point and purity analysis
Agrochemical process chemistry
Enhanced acidity for pH-controlled processing
pKa and extraction efficiency

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